3,5-Dinitropyridine-2-carbonitrile
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Overview
Description
3,5-Dinitropyridine-2-carbonitrile: is a chemical compound with the molecular formula C6H2N4O4 and a molecular weight of 194.10 g/mol It is a derivative of pyridine, characterized by the presence of two nitro groups at the 3 and 5 positions and a nitrile group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dinitropyridine-2-carbonitrile typically involves the nitration of pyridine derivatives. One common method includes the reaction of 2,6-diaminopyridine with picryl chloride in a polar, aprotic solvent such as N,N-dimethylformamide, followed by nitration with fuming nitric acid at low temperatures . Another approach involves the use of dinitrogen pentoxide (N2O5) in an organic solvent to nitrate pyridine, yielding 3,5-dinitropyridine, which can then be converted to this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yields and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dinitropyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Further nitrated pyridine derivatives.
Reduction: 3,5-diaminopyridine-2-carbonitrile.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dinitropyridine-2-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Dinitropyridine-2-carbonitrile involves its ability to undergo nucleophilic aromatic substitution reactions. The nitro groups act as electron-withdrawing groups, making the pyridine ring more susceptible to nucleophilic attack. This property is exploited in the design of fluorescent probes, where the compound’s fluorescence is quenched by the nitro groups and restored upon reaction with biothiols . Additionally, the compound’s potential as a nitric oxide donor involves the release of nitric oxide through chemical or enzymatic reduction of the nitro groups .
Comparison with Similar Compounds
3,5-Dinitropyridine: Lacks the nitrile group at the 2 position.
2,6-Dinitropyridine: Nitro groups are at the 2 and 6 positions instead of 3 and 5.
3,5-Dichloropyridine-2-carbonitrile: Contains chlorine atoms instead of nitro groups at the 3 and 5 positions.
Uniqueness: 3,5-Dinitropyridine-2-carbonitrile is unique due to the combination of nitro and nitrile groups on the pyridine ring, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of various heterocyclic compounds and a useful tool in chemical and biological research.
Properties
Molecular Formula |
C6H2N4O4 |
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Molecular Weight |
194.10 g/mol |
IUPAC Name |
3,5-dinitropyridine-2-carbonitrile |
InChI |
InChI=1S/C6H2N4O4/c7-2-5-6(10(13)14)1-4(3-8-5)9(11)12/h1,3H |
InChI Key |
GYRHRSFWOQGHKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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